molecular formula C18H32O10 B12059597 Glycerol diglycidyl ether, technical grade

Glycerol diglycidyl ether, technical grade

Cat. No.: B12059597
M. Wt: 408.4 g/mol
InChI Key: QFMWJDGCJROGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol diglycidyl ether (GDE) is an aliphatic epoxy monomer. It serves as a diepoxy crosslinker, possessing several key properties:

Preparation Methods

Synthetic Routes:: GDE can be synthesized through the reaction of glycerol with epichlorohydrin. The process involves epoxide ring-opening and results in the formation of GDE. The reaction typically occurs under alkaline conditions.

Industrial Production:: Industrial production methods involve scaling up the synthetic route. Large-scale reactors facilitate the reaction between glycerol and epichlorohydrin. The resulting GDE can then be purified and processed for commercial use.

Chemical Reactions Analysis

Types of Reactions:: GDE can undergo various chemical reactions, including:

    Epoxide Ring-Opening: The reactive epoxide groups allow GDE to participate in ring-opening reactions with nucleophiles.

    Crosslinking: When cured with aliphatic amines, GDE forms crosslinked networks, contributing to its thermosetting properties.

Common Reagents and Conditions::

    Amines: Aliphatic amines (e.g., ethylenediamine) serve as curing agents.

    Alkaline Conditions: The initial synthesis requires an alkaline environment.

Major Products:: The primary product is the crosslinked epoxy network formed during curing. This network provides GDE’s desirable properties.

Scientific Research Applications

GDE finds applications across various fields:

    Chemistry: Used in epoxy formulations for coatings, adhesives, and composites.

    Biology: As a crosslinker in biomaterials and drug delivery systems.

    Medicine: In tissue engineering and controlled drug release.

    Industry: For electrical insulation, coatings, and biodegradable plastics.

Mechanism of Action

GDE’s effects stem from its ability to crosslink and form a three-dimensional network. It enhances material properties, such as flexibility and adhesion. Specific molecular targets and pathways may vary based on the application context.

Comparison with Similar Compounds

GDE’s uniqueness lies in its aliphatic nature and compatibility with amine curing agents. Similar compounds include other epoxy monomers like bisphenol A diglycidyl ether and epoxy novolacs .

Remember that GDE’s versatility makes it valuable in both research and industrial settings.

Properties

Molecular Formula

C18H32O10

Molecular Weight

408.4 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol

InChI

InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2

InChI Key

QFMWJDGCJROGRC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O

Origin of Product

United States

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